4-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester
CAS No.: 1071932-29-0
Cat. No.: VC3360868
Molecular Formula: C16H25N3O2
Molecular Weight: 291.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1071932-29-0 |
|---|---|
| Molecular Formula | C16H25N3O2 |
| Molecular Weight | 291.39 g/mol |
| IUPAC Name | tert-butyl 4-(4-aminoanilino)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-14(9-11-19)18-13-6-4-12(17)5-7-13/h4-7,14,18H,8-11,17H2,1-3H3 |
| Standard InChI Key | LKNQYLGCSGYUCH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)N |
Introduction
Chemical Properties and Structure
Structural Characteristics
4-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester features several key structural elements that define its chemical identity:
-
A six-membered piperidine ring serving as the central scaffold
-
A phenylamino group attached at the 4-position of the piperidine ring
-
An amino group at the 4-position of the phenyl ring
-
A tert-butyloxycarbonyl (Boc) group protecting the piperidine nitrogen
This arrangement creates a molecule with multiple reactive sites and functional groups that can participate in various chemical transformations. The presence of two amine groups (the piperidine nitrogen and the aniline-type amine) provides opportunities for selective functionalization depending on their different reactivities.
Physical and Chemical Properties
The physical and chemical properties of 4-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester are summarized in the following table:
The compound contains both hydrophobic (tert-butyl and phenyl groups) and hydrophilic (amine groups) moieties, suggesting amphiphilic properties that influence its solubility profile and intermolecular interactions. The presence of the Boc protecting group provides acid-labile protection of the piperidine nitrogen, which can be selectively removed under appropriate conditions to reveal the secondary amine functionality.
Synthesis Methods
Purification and Characterization
Purification of 4-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester would typically involve techniques such as column chromatography, recrystallization, or preparative HPLC. The purity standard for this compound is specified as a minimum of 95% , indicating the importance of rigorous purification procedures in its preparation.
Characterization would likely employ a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Mass Spectrometry (MS) for molecular weight verification
-
Infrared (IR) spectroscopy for functional group identification
-
Elemental analysis for compositional verification
These analytical methods collectively provide comprehensive data to confirm the identity and purity of the synthesized compound.
Applications and Research Significance
Synthetic Utility
4-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester serves as a versatile building block in organic synthesis . Its utility stems from the presence of multiple functional groups that can undergo selective chemical transformations:
-
The primary aromatic amine can participate in various reactions, including diazotization, acylation, sulfonylation, and reductive amination
-
The secondary amine connecting the piperidine and phenyl rings can be functionalized through alkylation or acylation
-
The Boc-protected piperidine nitrogen can be deprotected under acidic conditions to enable further derivatization
-
The piperidine ring can serve as a scaffold for the introduction of additional substituents
These characteristics make the compound valuable for the synthesis of more complex molecules with potential applications in medicinal chemistry, materials science, and other fields.
Structure-Activity Relationship Considerations
Structural Elements and Their Functions
-
The piperidine ring provides a basic nitrogen atom that can be protonated under physiological conditions, potentially enhancing water solubility and interaction with anionic binding sites
-
The phenylamino linkage introduces conformational flexibility while maintaining a relatively planar geometry
-
The 4-amino group on the phenyl ring provides a site for hydrogen bonding interactions and further functionalization
-
The Boc protecting group influences the compound's lipophilicity and can be removed to modify the physicochemical properties
Systematic modification of these structural elements could lead to derivatives with optimized properties for specific applications in research or pharmaceutical development.
Comparison with Related Structures
While focusing exclusively on 4-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester, it is worth noting that compounds with similar structural features have been investigated for various applications. The specific combination of functional groups in this compound distinguishes it from other piperidine derivatives and contributes to its unique chemical profile and potential applications.
Analytical Methods for Characterization
Spectroscopic Analysis
Comprehensive characterization of 4-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester would typically involve multiple spectroscopic techniques:
-
NMR Spectroscopy: 1H NMR would show characteristic signals for the piperidine ring protons, aromatic protons, amine protons, and the tert-butyl group. 13C NMR would provide information about the carbon framework, including the carbonyl carbon of the carbamate group.
-
IR Spectroscopy: Expected absorption bands would include N-H stretching (3300-3500 cm-1), C=O stretching of the carbamate (1680-1700 cm-1), aromatic C=C stretching (1450-1600 cm-1), and C-N stretching vibrations.
-
Mass Spectrometry: The molecular ion peak would be expected at m/z 291.39, corresponding to the molecular weight of the compound. Fragmentation patterns would provide additional structural confirmation.
Chromatographic Methods
High-performance liquid chromatography (HPLC) would be the method of choice for purity determination of 4-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester. Appropriate HPLC conditions might include:
-
Reverse-phase column (C18)
-
Mobile phase consisting of acetonitrile/water with buffer
-
UV detection at wavelengths corresponding to the aromatic and carbamate chromophores
-
Gradient elution to separate the target compound from potential impurities
Thin-layer chromatography (TLC) could also be employed for reaction monitoring and preliminary purity assessment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume